N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the condensation of catechol derivatives with appropriate carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzo[d][1,3]dioxole moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in the disruption of cellular processes, such as cell division in cancer cells, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A thiazole-based compound used as a tyrosine kinase inhibitor in cancer therapy.
Alpelisib: Another thiazole derivative used as a PI3K inhibitor in cancer treatment.
Uniqueness
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4S/c20-13-6-11(2-3-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDYNAXNGGTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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